2-(3-Aminofenil)acetamida

Descripción general

Descripción

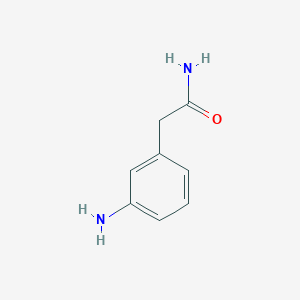

2-(3-Aminophenyl)acetamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetanilide, where the amino group is positioned at the meta position relative to the acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-(3-Aminophenyl)acetamide has been explored for various applications in scientific research:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

- Anti-inflammatory Activity: Studies have shown that 2-(3-Aminophenyl)acetamide can inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

- Analgesic Effects: Its structural characteristics allow it to interact with pain pathways, making it a candidate for pain management therapies.

Antimicrobial Properties

Research indicates that 2-(3-Aminophenyl)acetamide exhibits activity against various bacterial strains, making it a potential lead compound for antibiotic development .

Cancer Research

The compound has been evaluated for its ability to inhibit cancer cell growth:

- Case Study on Nek2 Inhibition: In a study focusing on Nek2 (NIMA-related kinase 2), a protein associated with cancer cell proliferation, 2-(3-Aminophenyl)acetamide demonstrated significant inhibitory effects with an IC50 value of 0.62 μM, indicating its potential as an anticancer agent .

| Compound | IC50 (μM) | Target |

|---|---|---|

| 2-(3-Aminophenyl)acetamide | 0.62 | Nek2 |

| Control Compound | 7.0 | CDK2 |

Biochemical Probes

Due to its ability to interact with various biological targets, this compound is being studied as a biochemical probe to understand cellular mechanisms better.

Toxicological Profile

While promising in therapeutic applications, the toxicological assessment of 2-(3-Aminophenyl)acetamide indicates hepatotoxicity at high doses in animal models. The no observed adverse effect levels (NOAELs) were established at 100 mg/kg body weight/day for male rats. This highlights the importance of dosage considerations in therapeutic applications.

Mecanismo De Acción

- AmiC negatively regulates the expression of the aliphatic amidase operon. It inhibits the action of AmiR at the protein level .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

2-(3-Aminophenyl)acetamide is involved in the synthesis of poly(benzoxazole imide)s, a type of polymer with excellent thermal stability and mechanical properties . It interacts with various enzymes and proteins during this process

Molecular Mechanism

It is known to participate in the synthesis of poly(benzoxazole imide)s

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(3-Aminophenyl)acetamide can be synthesized through the acylation of meta-phenylenediamine with acetic anhydride. The reaction typically involves dissolving meta-phenylenediamine in water, adding hydrochloric acid, and then introducing acetic anhydride while maintaining the reaction temperature at around 40°C. The mixture is stirred for an hour, followed by the addition of sodium chloride to precipitate the product, which is then filtered and purified .

Industrial Production Methods

In industrial settings, the synthesis of 2-(3-Aminophenyl)acetamide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials, such as meta-phenylenediamine and acetic anhydride, are carefully measured and added to the reactor, where the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated through filtration and purification steps.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Aminophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine for halogenation and nitric acid for nitration are commonly employed.

Major Products Formed

Oxidation: Nitro-2-(3-aminophenyl)acetamide.

Reduction: 2-(3-Aminophenyl)ethylamine.

Substitution: Halogenated or nitrated derivatives of 2-(3-Aminophenyl)acetamide.

Comparación Con Compuestos Similares

Similar Compounds

3-Aminoacetanilide: Similar structure but with the amino group at the para position.

2-Aminoacetanilide: The amino group is at the ortho position relative to the acetamide group.

4-Aminoacetanilide: The amino group is at the para position relative to the acetamide group.

Uniqueness

2-(3-Aminophenyl)acetamide is unique due to the position of the amino group at the meta position, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with biological targets and its overall pharmacological profile.

Actividad Biológica

2-(3-Aminophenyl)acetamide, also known as N-(3-aminophenyl)acetamide, is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C9H10N2O

- Molecular Weight : Approximately 150.18 g/mol

- Appearance : White to gray crystalline powder

- Solubility : Soluble in water, making it suitable for various biological studies and applications.

Biological Activities

Research indicates that 2-(3-Aminophenyl)acetamide exhibits several significant biological activities, including:

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

- Analgesic Effects : The compound has been investigated for its ability to alleviate pain, making it a candidate for pain management therapies.

- Antiviral Potential : Recent studies have explored its effectiveness against viral targets, particularly focusing on its binding affinity to the SARS-CoV-2 NSP13 helicase, a critical enzyme in viral replication .

The biological activity of 2-(3-Aminophenyl)acetamide is largely attributed to its ability to interact with various biological macromolecules. For instance:

- Binding Affinity : The compound has demonstrated effective binding interactions with key residues in target proteins, which may inhibit their function and thus contribute to its therapeutic effects .

Synthesis

The synthesis of 2-(3-Aminophenyl)acetamide typically involves straightforward chemical reactions:

- Starting Materials : 3-Aminophenol and acetic anhydride or acetyl chloride.

- Reaction Conditions : The reaction is usually carried out under controlled temperature and pH conditions to optimize yield and purity.

Case Studies

Several studies have highlighted the potential applications of 2-(3-Aminophenyl)acetamide:

- Study on Inflammatory Diseases :

- A study evaluated the anti-inflammatory effects of 2-(3-Aminophenyl)acetamide in animal models of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups.

- Antiviral Activity Against SARS-CoV-2 :

Comparative Analysis

The following table summarizes the biological activities of 2-(3-Aminophenyl)acetamide compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(3-Aminophenyl)acetamide | Anti-inflammatory, Analgesic | Effective against viral targets |

| N-(3-Aminophenyl)-2-(dimethylamino)acetamide | Enhanced solubility | Potential for varied reactivity |

| N-(3-Aminophenyl)-3-(dimethylamino)propanamide | Variation in activity | Different acyl group influences pharmacodynamics |

Propiedades

IUPAC Name |

2-(3-aminophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWKDTFSPUMSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276064 | |

| Record name | 2-(3-aminophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129743-47-1 | |

| Record name | 2-(3-aminophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.